6-Chloro-9-hydrazinyl-2-methylacridine
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Overview
Description
6-Chloro-9-hydrazinyl-2-methylacridine is a chemical compound with the molecular formula C14H12ClN3. It belongs to the acridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group at the 6th position, a hydrazinyl group at the 9th position, and a methyl group at the 2nd position on the acridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-hydrazinyl-2-methylacridine typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-2-methylacridine as the starting material.
Hydrazination: The 6-chloro-2-methylacridine is then reacted with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-hydrazinyl-2-methylacridine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-9-hydrazinyl-2-methylacridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Biology: It serves as a fluorescent probe for studying biological processes.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Chloro-9-hydrazinyl-2-methylacridine involves its interaction with biological molecules. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of their function. This compound can also intercalate into DNA, disrupting its structure and function, which is particularly useful in anticancer research.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-9-amino-2-methylacridine
- 6-Chloro-9-hydrazinylacridine
- 9-Hydrazinyl-2-methylacridine
Uniqueness
6-Chloro-9-hydrazinyl-2-methylacridine is unique due to the presence of both chloro and hydrazinyl groups on the acridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
98570-59-3 |
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Molecular Formula |
C14H12ClN3 |
Molecular Weight |
257.72 g/mol |
IUPAC Name |
(6-chloro-2-methylacridin-9-yl)hydrazine |
InChI |
InChI=1S/C14H12ClN3/c1-8-2-5-12-11(6-8)14(18-16)10-4-3-9(15)7-13(10)17-12/h2-7H,16H2,1H3,(H,17,18) |
InChI Key |
YCDAOXDDZIVRJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NN |
Origin of Product |
United States |
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